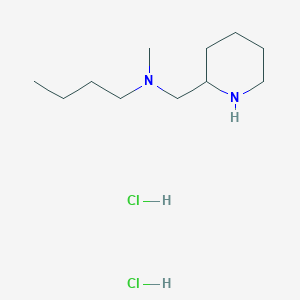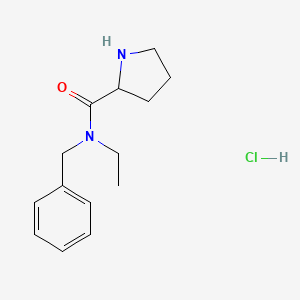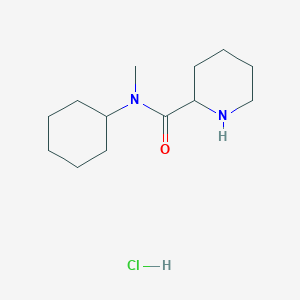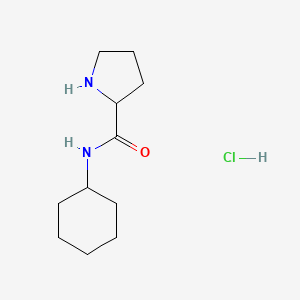
N-Cyclohexyl-2-pyrrolidinecarboxamidehydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “N-Cyclohexyl-2-pyrrolidinecarboxamidehydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .Physical And Chemical Properties Analysis
“N-Cyclohexyl-2-pyrrolidinecarboxamidehydrochloride” is recognized as a microplastic due to its physical and chemical properties . It is a yellow to colorless liquid with a low vapor pressure and is nearly odorless . It has a low solubility in water but is soluble in a variety of organic solvents .Scientific Research Applications
1. Synthesis of Derivatives
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives are synthesized using cyclohexyl isocyanide. This process occurs under solvent-free conditions, indicating potential applications in organic synthesis and drug development (Ghorbani‐Vaghei & Amiri, 2014).
2. Catalysis in Chemical Reactions
In the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives, cyclohexyl isocyanide reacts with aldehydes and 1,3-dicarbonyl compounds, catalyzed by piperidine. This illustrates the role of cyclohexyl derivatives in facilitating specific chemical transformations (Fan et al., 2007).
3. Application in Antimicrobial Research
The antimicrobial activity of compounds derived from N-cyclohexyl-2-cyanoacetamide, including thiazole and bisthiazole derivatives, is being explored. These findings open avenues for new antimicrobial agents (Ali et al., 2010).
4. Potential in Cancer Research
Synthesized compounds from N-cyclohexyl-2-cyanoacetamides show variable anticancer activities in various cancer cell lines, suggesting their potential application in cancer treatment (Al-Majid et al., 2019).
5. Role in Organic Synthesis
Cyclohexyl derivatives are used in organic synthesis, such as in the preparation of γ-nitro carbonyl compounds via asymmetric Michael addition (Singh et al., 2013).
6. Involvement in Hydrophobic Interactions in Proteins
N-Cyclohexyl-2-pyrrolidone, with its apolar region and peptide bond-like moiety, serves as a model for protein interiors, helping to understand hydrophobic interactions in proteins (Lawson et al., 1984).
7. Use in Catalytic Processes
Cyclohexyl derivatives have been used as catalysts in various chemical reactions, demonstrating their significance in catalytic processes and potential industrial applications (Wang et al., 2011).
8. Antibacterial Activity Studies
Thiosemicarbazides derived from N-substituted cyclohexyl compounds show promising antibacterial activity against various strains, including MRSA, indicating their potential in antibacterial drug development (Bhat et al., 2022).
properties
IUPAC Name |
N-cyclohexylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h9-10,12H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOAQDAPAQVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylpyrrolidine-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



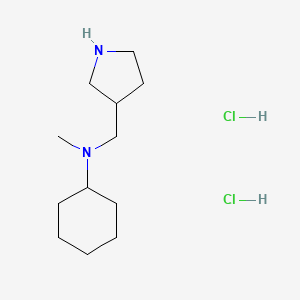
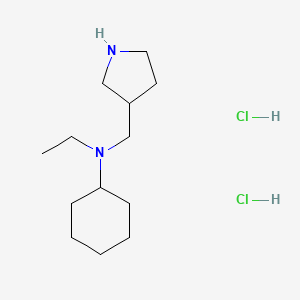
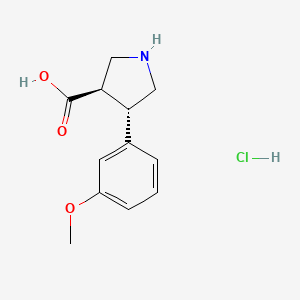
![2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424761.png)
![N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424762.png)
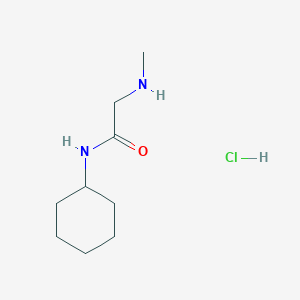
![N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424765.png)
![4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1424766.png)
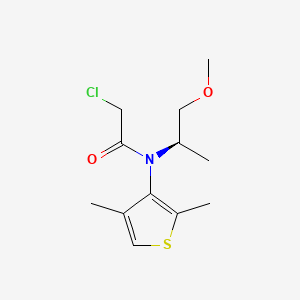
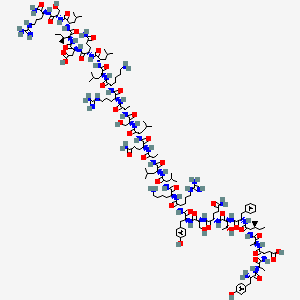
![2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424771.png)
